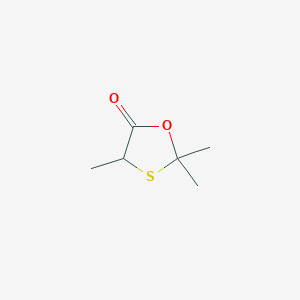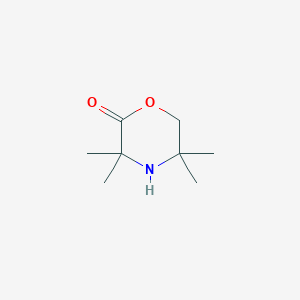
2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene” is an organic compound with a molecular formula of C7H2Cl2F3NO2 . It is also known as DCNTB. It is used as a reagent in the synthesis of antitrypanosomal, antileishmanial, and antimalarial agents .
Synthesis Analysis
Trifluoromethylpyridines, which are structurally similar to the compound , have been synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of these compounds has contributed to advances in these fields .Molecular Structure Analysis
The molecular weight of “2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene” is approximately 259.997 Da . The structure of this compound includes a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoromethyl group .Physical And Chemical Properties Analysis
“2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene” is a solid at room temperature . Its physical form can be either solid or liquid . The compound’s exact boiling point and other physical properties are not specified in the available resources.Aplicaciones Científicas De Investigación
Chemical Synthesis and Crystal Structures
Researchers have prepared chemical isomers of 3-nitrobenzotrifluoride, exploring their potential to form cocrystals. These studies are foundational in understanding the packing and structural properties of such chemicals, which could influence their application in materials science and engineering. The packing characteristics and C-H...O interactions highlighted in these studies suggest avenues for designing materials with specific properties (Lynch & Mcclenaghan, 2003).
Agricultural Chemistry
In agricultural chemistry, derivatives of benzotrifluoride, including those with similar structures to 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene, have been utilized in the synthesis of novel pesticides. The synthesis process for these compounds involves multiple steps, including nitration, reduction, and chlorination, ultimately leading to the development of pesticides such as bistrifluron, which shows potent growth-retarding activity against pests. This showcases the role of such compounds in developing more efficient and effective agricultural chemicals (Liu An-chan, 2015).
Material Science
In material science, 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene and its derivatives have been investigated for their potential in synthesizing novel materials. For instance, the synthesis of fluorine-containing polyetherimide from derivatives of this compound demonstrates its significance in creating new polymers with desired thermal and mechanical properties. Such materials have applications in various industries, including aerospace and electronics, where high-performance materials are crucial (Yu Xin-hai, 2010).
Organic and Analytical Chemistry
The chemical also finds applications in organic chemistry, where its derivatives are explored for synthesizing complex molecules. For example, the efficient synthesis of benzimidazoles and their libraries under microwave conditions from related compounds underlines the importance of 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene in facilitating rapid and diverse synthetic routes. These compounds are valuable for pharmaceutical research and development, highlighting the compound's role in medicinal chemistry (Vargas-Oviedo et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2,5-dichloro-1-nitro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXARLOFJWVUQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)




![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)






